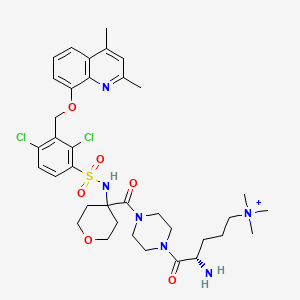

Fasitibant free base

Description

Overview of Bradykinin (B550075) and Kininogen Pathways in Biological Regulation

The Kallikrein-Kinin System (KKS) is a complex biochemical cascade that plays a significant role in various physiological and pathological processes, including inflammation, blood pressure control, coagulation, and pain sensation. plos.orghippokratia.grnih.gov This system is composed of substrates known as kininogens, and specific enzymes called kallikreins that cleave these substrates to produce vasoactive peptides called kinins. hippokratia.grnih.govahajournals.org The primary kinins are bradykinin and kallidin. hippokratia.gr

The pathway is initiated when kallikreins, which exist as inactive precursors (prekallikreins), are activated. nih.gov For instance, plasma prekallikrein can be activated by Factor XII, a component of the clotting mechanism. plos.orgnih.gov Once active, plasma kallikrein acts on high-molecular-weight kininogen (HK) to release the nonapeptide bradykinin. plos.orgahajournals.org Tissue kallikrein, on the other hand, cleaves low-molecular-weight kininogen to produce kallidin, which can then be converted to bradykinin by a plasma aminopeptidase. hippokratia.grnih.gov These kinins are short-lived mediators, as they are rapidly degraded by enzymes, notably angiotensin-converting enzyme (ACE). ahajournals.org The KKS is a convergence point for several major physiological systems, including the complement, coagulation, and renin-angiotensin systems, highlighting its importance in regulating bodily homeostasis. plos.org

Characterization of Bradykinin B1 and B2 Receptor Subtypes in Cellular Signaling

The biological effects of kinins are mediated through two distinct G protein-coupled receptors (GPCRs), designated as the bradykinin B1 receptor (B1R) and the bradykinin B2 receptor (B2R). nih.govmdpi.compatsnap.com These receptors belong to the rhodopsin-like GPCR superfamily and exhibit different expression patterns and ligand affinities. mdpi.comx-mol.com

The B2 receptor is the predominant subtype, constitutively expressed in a wide variety of healthy tissues, including endothelial cells, smooth muscle cells, and neurons. mdpi.comx-mol.comebi.ac.uk It displays a high affinity for intact bradykinin and kallidin. mdpi.comunito.it In contrast, the B1 receptor is typically absent or expressed at very low levels in normal tissues but is significantly upregulated by tissue injury, inflammatory cytokines, and bacterial endotoxins. mdpi.compatsnap.comx-mol.com The primary ligand for the B1 receptor is des-Arg9-bradykinin, a metabolite of bradykinin. frontiersin.org

Upon ligand binding, both B1 and B2 receptors primarily couple to Gq/11 proteins, which activate phospholipase C (PLC). x-mol.combiomolther.org This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.comontosight.ai IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), culminating in a variety of cellular responses. mdpi.comontosight.ai The B2 receptor can also couple to Gi proteins, which inhibit adenylate cyclase. ebi.ac.uk

Role of Bradykinin B2 Receptor in Inflammatory and Angiogenic Processes

The bradykinin B2 receptor is a key mediator of inflammation. omicsonline.org Its activation on endothelial cells leads to vasodilation, which increases blood flow to the site of inflammation, and enhanced vascular permeability, which allows for plasma extravasation and the formation of edema. hippokratia.gromicsonline.org These effects facilitate the recruitment of inflammatory cells to the injured or infected tissue. unito.it Bradykinin, acting through the B2 receptor, also stimulates the production of other inflammatory mediators, such as nitric oxide (NO) and prostaglandins (B1171923), further amplifying the inflammatory cascade. unito.itomicsonline.org

The B2 receptor also plays a crucial role in angiogenesis, the formation of new blood vessels from pre-existing ones. ahajournals.orgunito.it This process is vital for tumor growth and pathological neovascularization. researchgate.net Activation of the B2 receptor promotes angiogenesis by stimulating endothelial cell proliferation and migration. ahajournals.orgunito.it Furthermore, B2R signaling can upregulate the expression of potent pro-angiogenic factors, including vascular endothelial growth factor (VEGF) and fibroblast growth factor-2 (FGF-2). unito.itmdpi.com Studies have shown that B2R can transactivate the VEGF receptor 2 (VEGFR2), leading to enhanced downstream signaling that promotes angiogenesis. ahajournals.orgresearchgate.net This crosstalk highlights the B2 receptor's integral role in linking inflammation with neovascularization. mdpi.com

Structure

2D Structure

Properties

IUPAC Name |

[(4S)-4-amino-5-[4-[4-[[2,4-dichloro-3-[(2,4-dimethylquinolin-8-yl)oxymethyl]phenyl]sulfonylamino]oxane-4-carbonyl]piperazin-1-yl]-5-oxopentyl]-trimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H49Cl2N6O6S/c1-24-22-25(2)40-33-26(24)8-6-10-30(33)50-23-27-28(37)11-12-31(32(27)38)51(47,48)41-36(13-20-49-21-14-36)35(46)43-17-15-42(16-18-43)34(45)29(39)9-7-19-44(3,4)5/h6,8,10-12,22,29,41H,7,9,13-21,23,39H2,1-5H3/q+1/t29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVSDHOWSLEEKJ-LJAQVGFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)NC4(CCOCC4)C(=O)N5CCN(CC5)C(=O)C(CCC[N+](C)(C)C)N)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)NC4(CCOCC4)C(=O)N5CCN(CC5)C(=O)[C@H](CCC[N+](C)(C)C)N)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H49Cl2N6O6S+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30236032 | |

| Record name | Fasitibant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

764.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869939-83-3 | |

| Record name | (δS)-δ-Amino-4-[[4-[[[2,4-dichloro-3-[[(2,4-dimethyl-8-quinolinyl)oxy]methyl]phenyl]sulfonyl]amino]tetrahydro-2H-pyran-4-yl]carbonyl]-N,N,N-trimethyl-ε-oxo-1-piperazinepentanaminium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869939-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fasitibant | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869939833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fasitibant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15646 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fasitibant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FASITIBANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WL827Z7AE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Fasitibant: a Selective Bradykinin B2 Receptor Antagonist in Preclinical Research

Classification as a Non-Peptide Bradykinin (B550075) B2 Receptor Antagonist

Fasitibant is classified as a potent, selective, and high-affinity non-peptide antagonist of the bradykinin B2 (B2) receptor. medchemexpress.commedchemexpress.com Unlike peptide-based antagonists, Fasitibant's small molecule, non-peptide structure offers potential advantages in terms of bioavailability and stability. ncats.iomdpi.com It belongs to a chemical class of sulfonamide-containing compounds. ncats.io

The bradykinin B2 receptor is a G-protein coupled receptor that is constitutively expressed in a variety of tissues. remedypublications.com When activated by its ligand, bradykinin, the B2 receptor is involved in a range of physiological and pathological processes, including inflammation, vasodilation, and pain signaling. mdpi.comremedypublications.com Fasitibant exerts its effect by binding to the B2 receptor, thereby blocking the actions of bradykinin. mdpi.com This antagonistic action has been shown to inhibit pro-inflammatory responses in in-vitro studies. medchemexpress.comncats.io

Preclinical research has explored the effects of Fasitibant in various models. For instance, in human fibroblast-like synoviocytes, Fasitibant was shown to prevent the synergistic effect of bradykinin and interleukin-1β on the release of prostaglandin (B15479496) E2 and the expression of cyclooxygenase-2, both of which are key mediators of inflammation. medchemexpress.com In animal models of inflammatory arthritis, Fasitibant demonstrated the ability to reduce joint pain and swelling. ebiohippo.comnih.gov Further studies in models of oxygen-induced retinopathy have indicated that Fasitibant can reduce retinal neovascularization by blocking B2R signaling. researchgate.netunisi.it

Table 1: Preclinical Research Findings for Fasitibant

| Model System | Key Findings | Reference(s) |

|---|---|---|

| Human Fibroblast-Like Synoviocytes | Prevented bradykinin and IL-1β induced prostaglandin E2 release and COX-2 expression. | medchemexpress.com |

| Carrageenan-Induced Arthritis in Rats | Reduced joint pain and edema. ebiohippo.comnih.gov | ebiohippo.comnih.gov |

| Oxygen-Induced Retinopathy in Mice | Delayed retinal vascularization and reduced expression of proangiogenic factors. | researchgate.netunisi.it |

| Human Endothelial Cells | Inhibited FGF-2/FGFR-1 signaling, reducing endothelial cell permeability and migration. | mdpi.com |

| Experimental Osteoarthritis in Rats | Reduced inflammatory cell infiltration and vessel density in synovial tissue. | researchgate.net |

Historical Context of Non-Peptide B2 Receptor Antagonist Development

The development of bradykinin B2 receptor antagonists has been a significant area of research for several decades, driven by the therapeutic potential of blocking the effects of bradykinin in various disease states. researchgate.net Early efforts focused on peptide-based antagonists. While these compounds were instrumental in elucidating the role of the B2 receptor, they were often limited by low potency and poor stability in the body. mdpi.com

The quest for more drug-like candidates led to the development of non-peptide B2 receptor antagonists. mdpi.com This shift represented a critical advancement, aiming to overcome the limitations of their peptide predecessors. The first non-peptide B2 receptor antagonist, CP-0127, showed no significant toxicity in early human studies. mdpi.com Another notable non-peptide antagonist, Anatibant, was investigated for its potential to reduce brain edema following traumatic brain injury. remedypublications.commdpi.com

Over the years, various research groups have identified and developed selective, high-affinity non-peptide ligands for the B2 receptor. researchgate.net The discovery of orally active non-peptide B2 antagonists, such as FK 3657, marked a further milestone in this field, although the clinical development of some of these compounds has not always been straightforward. researchgate.netfrontiersin.org The development of Fasitibant by Menarini Group for osteoarthritis represents another step in the ongoing effort to create effective and safe B2 receptor antagonists. ncats.iomdpi.com

Table 2: Timeline of Key Developments in B2 Receptor Antagonists

| Development | Compound/Class | Significance | Reference(s) |

|---|---|---|---|

| Early Antagonists | Peptide-based antagonists (e.g., Icatibant) | Elucidated the role of B2 receptors but had limitations. | remedypublications.comfrontiersin.org |

| First Non-Peptide Antagonist | CP-0127 | Showed no significant toxicity in initial human trials. | mdpi.com |

| Further Non-Peptide Development | Anatibant | Investigated for traumatic brain injury. | remedypublications.commdpi.com |

| Orally Active Non-Peptide Antagonist | FK 3657 | Demonstrated the feasibility of oral administration. | researchgate.netfrontiersin.org |

| Continued Research | Fasitibant (MEN16132) | A potent and selective non-peptide antagonist developed for osteoarthritis. | ncats.iomdpi.com |

Molecular Mechanism of Action and Receptor Interaction Profile of Fasitibant

Ligand Binding Dynamics and Affinity for the Bradykinin (B550075) B2 Receptor

The efficacy of Fasitibant as a B2R antagonist is fundamentally rooted in its specific and strong binding to the receptor.

Sub-Nanomolar Binding Affinity in Recombinant Systems

In studies utilizing recombinant human B2 receptors expressed in Chinese Hamster Ovary (CHO) cells, Fasitibant has consistently demonstrated a sub-nanomolar binding affinity. nih.govnih.gov This high affinity signifies a potent and specific interaction with the receptor. For instance, competitive binding assays using radiolabeled bradykinin ([3H]BK) have determined the inhibitory constant (Ki) of Fasitibant to be in the sub-nanomolar range, indicating its ability to displace the natural ligand, bradykinin, at very low concentrations. nih.gov Research has reported pKi values, a logarithmic measure of binding affinity, for Fasitibant between 10.1 and 10.5, which is comparable to the peptidic antagonist icatibant (B549190). nih.govresearchgate.net

Table 1: Binding Affinity of Fasitibant for the Human B2 Receptor

| Compound | Assay System | Affinity Metric | Value | Reference |

|---|---|---|---|---|

| Fasitibant | Recombinant human B2R in CHO cells | pKi | 10.1–10.5 | nih.govresearchgate.net |

| Fasitibant | Recombinant human B2R in CHO cells | Ki | 0.09 nM | upc.edu |

Comparison of Binding Kinetics with Reference Antagonists

When compared to other B2R antagonists, such as the peptide-based icatibant, Fasitibant exhibits distinct binding kinetics. While both show high affinity, Fasitibant is characterized by a remarkably slower dissociation rate from the receptor. researchgate.netnih.govnih.gov This slower "off-rate" contributes to a more prolonged and sustained receptor blockade. nih.govnih.gov Studies comparing the recovery of bradykinin-induced responses after treatment with either Fasitibant or icatibant have shown that the functional receptor blockade exerted by Fasitibant is more slowly reversible. nih.govnih.gov This suggests that Fasitibant remains bound to the B2 receptor for a longer duration, leading to a more lasting antagonist effect. nih.gov This prolonged receptor occupancy is a key differentiator from icatibant and contributes to Fasitibant's potent and long-lasting activity observed in various experimental models. nih.govnih.gov

Functional Antagonism of Bradykinin-Induced Cellular Responses

The binding of Fasitibant to the B2 receptor translates into the effective inhibition of downstream cellular signaling pathways typically activated by bradykinin.

Inhibition of Intracellular Calcium Transients

Bradykinin binding to its B2 receptor, a G-protein coupled receptor, typically triggers the activation of phospholipase C, leading to the generation of inositol (B14025) phosphates and a subsequent rapid and transient increase in intracellular calcium concentration ([Ca2+]i). nih.govcore.ac.uknih.gov This calcium mobilization is a critical step in many of bradykinin's physiological and pathological effects. nih.govcore.ac.uk Fasitibant effectively blocks this bradykinin-induced intracellular calcium release. researchgate.netcore.ac.uk Studies have shown that pretreatment of cells with Fasitibant prevents the calcium transients that are normally observed upon stimulation with bradykinin. researchgate.net This inhibition of calcium signaling is a direct consequence of Fasitibant's ability to prevent bradykinin from binding to and activating the B2 receptor. researchgate.net

Attenuation of Prostaglandin (B15479496) E2 Release

Bradykinin is a known stimulator of prostaglandin E2 (PGE2) production, a key mediator of inflammation and pain. nih.govphysiology.org This stimulation is mediated through the B2 receptor and involves the activation of enzymes like cyclooxygenase. nih.govphysiology.org Fasitibant has been shown to effectively attenuate the release of PGE2 induced by bradykinin. researchgate.netnih.gov In human fibroblast-like synoviocytes, pretreatment with Fasitibant significantly reduced the sustained production of PGE2 that is typically induced by bradykinin. nih.gov This inhibitory effect on PGE2 release underscores Fasitibant's anti-inflammatory potential by targeting a crucial downstream product of bradykinin signaling. researchgate.netnih.gov

Table 2: Effect of Fasitibant on Bradykinin-Induced Cellular Responses

| Cellular Response | Cell Type | Effect of Bradykinin | Effect of Fasitibant | Reference |

|---|---|---|---|---|

| Intracellular Calcium Mobilization | Human Endothelial Cells | Increase | Inhibition | researchgate.net |

| Prostaglandin E2 Release | Human Fibroblast-like Synoviocytes | Increase | Attenuation | nih.gov |

| Cyclooxygenase-2 (COX-2) Expression | Human Fibroblast-like Synoviocytes | Increase | Prevention | nih.gov |

Modulation of Cyclooxygenase-2 (COX-2) Expression

The synthesis of prostaglandins (B1171923) is catalyzed by cyclooxygenase (COX) enzymes, with COX-2 being the inducible isoform primarily associated with inflammation. plos.orgfrontiersin.org Bradykinin can induce the expression of COX-2, thereby amplifying the inflammatory response. nih.govphysiology.org Fasitibant has demonstrated the ability to modulate this aspect of bradykinin signaling by preventing the upregulation of COX-2 expression. researchgate.netnih.gov In human synoviocytes, Fasitibant pretreatment prevented the transient increase in COX-2 gene expression induced by bradykinin. nih.gov This action at the level of gene expression highlights a key mechanism by which Fasitibant can exert its anti-inflammatory effects, by suppressing the production of a critical pro-inflammatory enzyme. researchgate.netnih.gov

Molecular Docking and Computational Modeling of Receptor-Ligand Complexes

Due to the absence of a crystal structure for the bradykinin receptors, homology modeling has been a key computational tool to understand ligand-receptor interactions. mdpi.com Atomistic models of the B2 receptor have been constructed, often using templates like the chemokine CXC4 and bovine rhodopsin receptors, and then refined using molecular dynamics simulations within a lipid bilayer. core.ac.uknih.gov These refined models are then used for molecular docking studies, where potential ligands like fasitibant are computationally fitted into the receptor's binding site to predict their binding mode and affinity. core.ac.ukscielo.org.mx Such studies have been instrumental in elucidating the stereochemical requirements for B2R antagonism and have helped in the design of novel antagonists. core.ac.uknih.gov

Molecular docking studies have identified a hydrophobic pocket within the B2 receptor that is crucial for the binding of non-peptide antagonists like fasitibant. researchgate.netresearchgate.net This pocket is formed by several key amino acid residues, including Leu114, Leu201, Trp256, and Phe259. researchgate.netresearchgate.net The 8-benzyloxy-2-methyl-quinoline moiety, a common scaffold in several B2 antagonists including fasitibant, is thought to fit snugly into this hydrophobic pocket. core.ac.ukresearchgate.net These specific residues are not present in the bradykinin B1 receptor, which contributes to the selectivity of fasitibant for the B2R. researchgate.netresearchgate.net

Further studies have highlighted the importance of other residues as well. For instance, Trp256 and Phe259, located in the sixth transmembrane domain (TM-VI), are involved in discriminating between subtype-selective agonists. nih.gov Mutagenesis studies have also pointed to Trp256 as a key contact point for non-peptidic ligands and as a residue that plays a subtle role in controlling the balance between the active and inactive conformations of the receptor. nih.gov

The binding of antagonists to the B2 receptor is governed by specific stereochemical features. Computational studies, including molecular dynamics simulations and the development of 3D pharmacophores, have been employed to understand these requirements. nih.govresearchgate.net A pharmacophore model for B2 antagonists typically includes features like hydrophobic/aromatic moieties that can interact with the identified hydrophobic pocket. mdpi.com For instance, one pharmacophore model identified a specific point that is a hydrophobic/aromatic moiety in B2 antagonists, which distinguishes them from B1 antagonists where the corresponding point is a hydrogen bond acceptor. mdpi.com

The analysis of various non-peptide antagonists, including fasitibant, has led to the development of a 3D pharmacophore that explains the observed structure-activity relationships and aids in the design of new antagonists. core.ac.uknih.gov These models highlight the importance of the spatial arrangement of different chemical groups within the antagonist molecule for optimal interaction with the receptor's binding site.

Preclinical Pharmacological Investigations of Fasitibant

In Vitro Studies on Inflammatory and Angiogenic Pathways

Fasitibant, a potent and selective antagonist of the bradykinin (B550075) B2 receptor (B2R), has been the subject of extensive preclinical research to elucidate its therapeutic potential in conditions driven by inflammation and angiogenesis. nih.govresearchgate.net These in vitro investigations have provided critical insights into the molecular mechanisms through which fasitibant exerts its effects, primarily by interfering with the signaling cascades initiated by bradykinin (BK), a key mediator of inflammation. nih.govresearchgate.net

Inhibition of Bradykinin-Induced NF-κB Pathway Activation in Endothelial Cells

Bradykinin is known to activate the pro-inflammatory nuclear factor-kappa B (NF-κB) transcriptional factor in endothelial cells. nih.gov This activation is a pivotal step in the inflammatory process, leading to the overexpression of a wide array of inflammatory genes. nih.gov Studies have demonstrated that fasitibant effectively prevents the activation of the NF-κB pathway in human endothelial cells. nih.govresearchgate.net By blocking the B2R, fasitibant aborts the nuclear translocation of NF-κB, thereby inhibiting the subsequent functional consequences of its activation. nih.gov This inhibitory action on the BK/NF-κB axis is crucial as it attenuates the propagation of the inflammatory response. nih.gov Research has shown that the pro-inflammatory effects of BK in endothelial cells, which are mediated by NF-κB, are fully prevented by fasitibant. nih.gov

Suppression of Angiogenic Responses in Endothelial Cell Models (e.g., HUVEC)

Angiogenesis, the formation of new blood vessels, is a critical process in both physiological and pathological conditions, including inflammation. nih.gov Bradykinin is a known inducer of angiogenesis, promoting endothelial cell proliferation, migration, and the formation of capillary-like structures. nih.govresearchgate.net Preclinical studies using human umbilical vein endothelial cells (HUVECs) have shown that fasitibant effectively suppresses these pro-angiogenic effects of bradykinin. nih.govresearchgate.net

In vitro assays have demonstrated that bradykinin stimulation of HUVECs leads to increased cell migration and the formation of pseudocapillaries, key events in angiogenesis. nih.gov Treatment with fasitibant has been shown to significantly inhibit these BK-induced responses. nih.gov By antagonizing the B2R, fasitibant prevents the endothelial cell reorganization necessary for migration and the development of tubular structures. nih.govresearchgate.net

Elevated levels of both bradykinin (BK) and fibroblast growth factor-2 (FGF-2) are implicated in inflammatory and angiogenic disorders. researchgate.net Studies have revealed a connection between the bradykinin B2 receptor (B2R) and the fibroblast growth factor receptor 1 (FGFR-1). researchgate.net Research indicates that B2R blockade by fasitibant can significantly inhibit the signaling pathway of FGF-2/FGFR-1. researchgate.net Specifically, fasitibant has been shown to attenuate the phosphorylation of FGFR-1 that is induced by bradykinin. researchgate.net

Effects on Cytokine-Primed Cellular Responses

The inflammatory microenvironment is often characterized by the presence of various cytokines that can "prime" cells, making them more responsive to subsequent inflammatory stimuli. Preclinical studies suggest that fasitibant may modulate these responses. By blocking the initial inflammatory trigger mediated by bradykinin, fasitibant can prevent the amplification of the inflammatory cascade that involves the release and action of other pro-inflammatory cytokines. nih.gov This suggests that fasitibant's therapeutic potential may extend to conditions where cytokine-mediated inflammation plays a significant role.

In Vivo Studies in Animal Models of Inflammatory Conditions

The anti-inflammatory and anti-angiogenic properties of fasitibant observed in vitro have been further investigated in various in vivo animal models of inflammatory conditions. These studies are crucial for understanding the compound's potential therapeutic efficacy in a more complex biological system.

In a rat model of experimental osteoarthritis, a condition characterized by inflammation and angiogenesis, fasitibant demonstrated significant therapeutic effects. nih.gov Administration of fasitibant was found to reduce the infiltration of inflammatory cells into the synovial tissue. researchgate.net Furthermore, it significantly decreased the heightened vessel density associated with the disease. researchgate.net This was accompanied by a reduction in the levels of vascular endothelial growth factor (VEGF), a key promoter of angiogenesis. researchgate.net These findings from in vivo models provide a strong rationale for the potential use of fasitibant in treating chronic inflammatory diseases where angiogenesis is a contributing factor. nih.gov

| Study Type | Model | Key Findings | Reference |

| In Vitro | Human Umbilical Vein Endothelial Cells (HUVEC) | Fasitibant inhibits BK-induced NF-κB nuclear translocation. | nih.gov |

| In Vitro | Human Umbilical Vein Endothelial Cells (HUVEC) | Fasitibant reduces BK-induced cell migration and tube formation. | nih.gov |

| In Vitro | Human Umbilical Vein Endothelial Cells (HUVEC) | Fasitibant attenuates BK-induced FGFR-1 phosphorylation. | researchgate.net |

| In Vivo | Rat Model of Osteoarthritis | Fasitibant reduces inflammatory cell infiltration and vessel density. | researchgate.net |

| In Vivo | Rat Model of Osteoarthritis | Fasitibant decreases VEGF levels. | researchgate.net |

Efficacy in Carrageenan-Induced Inflammatory Arthritis Models in Rodents

The carrageenan-induced arthritis model in rodents is a well-established method for studying acute inflammation and the efficacy of anti-inflammatory agents. jmb.or.krmdpi.com Fasitibant has demonstrated significant anti-inflammatory effects in this model. medchemexpress.comcsic.es

Inhibition of Joint Edema and Inflammation Markers

Intra-articular administration of fasitibant has been shown to effectively reduce joint edema in a rat model of carrageenan-induced arthritis. medchemexpress.comnih.gov Studies have indicated that fasitibant diminishes joint swelling, a key clinical sign of arthritis. medchemexpress.com The compound's ability to inhibit edema is attributed to its blockade of the bradykinin B2 receptor, which plays a crucial role in mediating inflammatory processes. nih.gov

The anti-inflammatory effects of fasitibant are further supported by its ability to modulate various markers of inflammation. Research has shown that fasitibant can suppress the production of pro-inflammatory mediators that contribute to the pathogenesis of arthritis. nih.gov

Table 1: Effect of Fasitibant on Carrageenan-Induced Joint Edema and Pain in Rats

| Treatment | Joint Edema Inhibition | Joint Pain Reduction | Source |

|---|---|---|---|

| Fasitibant | Diminished | Reduced | medchemexpress.comnih.gov |

| Fasitibant in combination with Dexamethasone | More effective than either drug alone | More effective than either drug alone | nih.govnih.gov |

Reduction of Neutrophil Infiltration and Inflammatory Mediators (e.g., IL-1β, IL-6, GRO/CINC-1)

Fasitibant has been observed to decrease the infiltration of neutrophils into the inflamed joint tissue in carrageenan-induced arthritis models. nih.gov Neutrophils are key immune cells that contribute to tissue damage in inflammatory conditions.

Furthermore, fasitibant has been shown to significantly reduce the levels of several pro-inflammatory cytokines and chemokines. nih.gov In studies using rats with carrageenan-induced arthritis, fasitibant treatment led to a decrease in the synovial fluid concentrations of Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Growth-Regulated Oncogene/Cytokine-Induced Neutrophil Chemoattractant-1 (GRO/CINC-1). nih.govgoettingen-research-online.de The reduction of these inflammatory mediators underscores the compound's potent anti-inflammatory activity. nih.gov When combined with dexamethasone, fasitibant showed an even greater reduction in these cytokines compared to either drug administered alone. nih.gov

Table 2: Effect of Fasitibant on Inflammatory Mediators in Carrageenan-Induced Arthritis in Rats

| Inflammatory Mediator | Effect of Fasitibant | Source |

|---|---|---|

| IL-1β | Reduction | nih.gov |

| IL-6 | Reduction | nih.gov |

| GRO/CINC-1 | Reduction | nih.gov |

Impact on Pathological Neovascularization in Oxygen-Induced Retinopathy Models

The oxygen-induced retinopathy (OIR) model is a standard preclinical model for studying pathological neovascularization, a hallmark of several ischemic retinopathies. plos.orgfrontiersin.org Research has demonstrated that blockade of the bradykinin B2 receptor by fasitibant can significantly reduce retinal neovascularization in this model. nih.govproquest.com

Studies in mouse pups with OIR have shown that fasitibant treatment delayed retinal vascularization. nih.gov This effect is associated with a reduction in the expression of pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and fibroblast growth factor-2 (FGF-2) in the retinal vessels. nih.gov These findings suggest that targeting the bradykinin B2 receptor with fasitibant may be a viable therapeutic strategy for treating ischemic retinopathies by inhibiting pathological blood vessel growth. nih.gov

Investigation in Other Preclinical Pain and Inflammation Models

Beyond arthritis and retinopathy, fasitibant has been evaluated in other preclinical models of pain and inflammation. csic.es For instance, in a model of degenerative osteoarthritis induced by monosodium iodoacetate in rats, fasitibant was effective in blocking the associated hyperalgesia. csic.es It has also shown partial inhibition of both hyperalgesia and inflammatory effects in other inflammatory models. csic.es These findings indicate the broad potential of fasitibant as an analgesic and anti-inflammatory agent.

Structure Activity Relationships Sar and Molecular Optimization

Design and Synthesis of Fasitibant as a Non-Peptide Antagonist

Fasitibant, also known as MEN16132, is a potent and selective, non-peptide antagonist of the bradykinin (B550075) B2 (hB2) receptor. ncats.iodrugbank.com Its design represents a significant evolution in the development of small molecule B2 receptor antagonists, moving away from peptide-based compounds which often suffer from poor oral bioavailability. mdpi.com The chemical structure of Fasitibant is (4S)-amino-5-(4-{4-[2,4-dichloro-3-(2,4-dimethyl-8-quinolyloxymethyl)phenylsulfonamido]-tetrahydro-2H-4-pyranylcarbonyl}piperazino)-5-oxopentyl](trimethyl)ammonium chloride hydrochloride. nih.gov

The design of Fasitibant emerged from the strategic modification of earlier non-peptide B2 antagonist scaffolds. mdpi.com A key feature in the molecular architecture of Fasitibant is the sulfonamide linker, which replaced the N-methylamide moiety found in previous antagonist series. mdpi.com This modification was part of a broader effort to optimize the compound's properties. The synthesis of Fasitibant was conducted at the Chemical Development Department of Menarini Ricerche and is based on a class of α,α-cycloalkylglycine sulfonamide compounds. ncats.iodrugbank.comnih.gov The core structure aligns with a general scaffold identified for a subset of B2 receptor antagonists, characterized by a phenyl-SO2-NR-CRR-CO-NRR framework. nih.gov This structural template was instrumental in guiding the synthesis of Fasitibant and related molecules with high affinity for the B2 receptor. mdpi.comnih.gov

Lead Optimization Strategies Leading to Fasitibant Identification

The identification of Fasitibant was the culmination of extensive lead optimization efforts aimed at improving the potency, selectivity, and pharmacokinetic profile of non-peptide bradykinin B2 receptor antagonists. drugbank.comspirochem.com This process began with lead compounds such as the quinoline-based antagonists developed by Fujisawa (e.g., FR173657) and other molecules like Bradyzide. mdpi.comacs.org These early-generation compounds, while potent, presented challenges, including significant species differences in receptor affinity between humans and preclinical models like the guinea pig. figshare.com

One of the primary optimization strategies involved the systematic modification of a series of α,α-cycloalkylglycine sulfonamide compounds. drugbank.com Researchers introduced various positively charged groups onto an alkyl piperazine (B1678402) or a 4-alkyl piperidine (B6355638) ring within the lead structures. drugbank.com This exploration led to the interesting discovery of a relatively flat structure-activity relationship (SAR) concerning binding affinity, where multiple modifications resulted in nanomolar or subnanomolar affinity. drugbank.com However, significant differences were observed in the in vitro functional activities of these analogs, a phenomenon proposed to be related to variations in the compounds' residence time at the receptor. drugbank.com

Another critical strategy was the application of bioisosteric replacement. acs.org For instance, the imidazo[1,2-a]pyridine (B132010) moiety in the clinical candidate FR167344 was replaced with other heterocyclic systems to refine the basic framework and improve activity. acs.org The overarching goal of these optimization cycles was to enhance target engagement while improving drug-like properties. danaher.com The transition from an N-methylamide linker in earlier compounds to the sulfonamide group in Fasitibant was a key step that arose from comparing the structures of molecules like Bradyzide and the Fujisawa compounds, ultimately leading to potent antagonists like Anatibant and Fasitibant. mdpi.com This structural simplification and refinement strategy is a common and effective approach in lead optimization to improve upon initial hits. nih.gov

Comparative SAR Analysis with Related B2 Receptor Antagonists

The structure-activity relationship (SAR) of Fasitibant is best understood through comparison with other non-peptide B2 receptor antagonists from which it was derived. Fasitibant shares significant structural similarities, or chemotypes, with antagonists like Anatibant, FR173657, and Bradyzide. mdpi.comresearchgate.netmdpi.com A common structural motif in many of these potent antagonists, including Fasitibant, is the 8-benzyloxy-2-methyl-quinoline moiety, which serves as a crucial scaffold for interaction with the receptor. researchgate.net

The evolution from earlier compounds to Fasitibant highlights key structural modifications that enhance antagonist potency. Research by Menarini indicated that Fasitibant is 3- to 100-fold more potent than the reference non-peptide antagonists FR173657 and LF16-0687 in various assays. researchgate.net Furthermore, in functional assays, Fasitibant demonstrated potency comparable to or greater than that of the peptide-based antagonist Icatibant (B549190). researchgate.net

A critical aspect of the SAR for B2 antagonists is selectivity over the related B1 receptor. This selectivity is largely determined by a hydrophobic/aromatic portion of the antagonist molecule that fits into a specific hydrophobic pocket within the B2 receptor. mdpi.commdpi.com This pocket is not present in the B1 receptor, providing a structural basis for designing selective B2 antagonists. mdpi.com The affinity of Fasitibant for the human B2 receptor is exceptionally high, with a reported pKi value of 10.3, indicating sub-nanomolar binding affinity. ncats.ioresearchgate.net

| Compound | Type | Reported Potency (Binding Affinity) | Reference |

|---|---|---|---|

| Fasitibant (MEN16132) | Non-peptide | pKi = 10.3 (hB2R) | ncats.ioresearchgate.net |

| Icatibant (HOE 140) | Peptide | IC50 = 8.7 nM; Kb = 2.81 nM (hB2R) | pharvaris.comnih.gov |

| FR173657 | Non-peptide | IC50 = 1.4 nM (hB2R) | acs.org |

| Anatibant | Non-peptide | Structurally similar to Fasitibant; developed in parallel | mdpi.comresearchgate.net |

| WIN 64338 | Non-peptide | Considered a first-generation, lower-potency non-peptide antagonist | mdpi.comcdnsciencepub.com |

Pharmacophore Modeling and Virtual Screening Approaches in Fasitibant Design

Computational methods, including pharmacophore modeling and virtual screening, were integral to the design and discovery of Fasitibant and related non-peptide B2 receptor antagonists. mdpi.comnih.gov These approaches help to define the essential three-dimensional arrangement of chemical features required for a molecule to bind to the target receptor and exert an antagonistic effect. peerj.com

A common pharmacophore model for non-peptide B2 antagonists was identified based on the recurring phenyl-SO2-NR-CRR-CO-NRR scaffold. nih.gov More detailed 3D pharmacophore models were later developed by analyzing a set of structurally diverse and potent non-peptide antagonists, which included Fasitibant, Anatibant, and FR173657. nih.gov These models summarize the key ligand-receptor interactions and explain the observed SAR, providing a blueprint for the design of new molecules. nih.gov

A key feature of the B2 receptor antagonist pharmacophore is the presence of specific hydrophobic and aromatic groups. mdpi.com Docking studies on a homology model of the B2 receptor revealed that the quinoline (B57606) moiety of Fasitibant and similar compounds fits snugly into a hydrophobic pocket formed by the amino acid residues Leu114, Leu201, Trp256, and Phe259. mdpi.comresearchgate.net This interaction is crucial for high-affinity binding and is a distinguishing feature from the B1 receptor, which lacks a comparable pocket. mdpi.com In the development of related quinoline-based antagonists, the substituent at the 4-position of the quinoline ring was identified as a key pharmacophoric element that influences species selectivity and determines whether a compound acts as an agonist or an antagonist. researchgate.netacs.org

Virtual screening techniques were subsequently used to validate the hypothesized pharmacophore models. nih.gov By using the pharmacophore as a search query against large chemical databases, researchers could identify novel chemical structures with the potential to act as B2 receptor antagonists, demonstrating the predictive power of these computational tools in drug discovery. nih.govupc.edu

Preclinical Pharmacokinetics and Pharmacodynamics of Fasitibant

Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics in Preclinical Models

Detailed quantitative data regarding the absorption, distribution, metabolism, and excretion (ADME) of fasitibant in preclinical models are not extensively detailed in publicly available literature. drugbank.com However, a key pharmacokinetic characteristic consistently highlighted in preclinical studies is its long-lasting effect. medchemexpress.comresearchgate.net

In various in vitro and in vivo preclinical models of inflammation and pain, fasitibant has demonstrated sustained efficacy in blocking the effects of both externally administered and endogenously produced bradykinin (B550075). researchgate.net This prolonged duration of action is attributed, in part, to its high-affinity binding and remarkably slow rate of dissociation from the bradykinin B2 receptor compared to other antagonists like icatibant (B549190). researchgate.netnih.gov This molecular interaction suggests that even after the concentration of fasitibant decreases in the systemic circulation, its continued presence on the receptor maintains a functional blockade.

Pharmacodynamic Markers in Preclinical Models

Pharmacodynamic studies in preclinical settings have identified several key biomarkers that are modulated by fasitibant, confirming its mechanism of action and its potential to interfere with inflammatory and pain pathways. These markers serve as indicators of the biological activity of the compound.

Fasitibant's primary mechanism is the potent and selective blockade of the bradykinin B2 receptor. medchemexpress.com The binding of bradykinin to this receptor initiates a cascade of inflammatory events. Fasitibant's antagonism of this receptor has been shown to prevent these downstream effects in various preclinical models.

In models using human endothelial cells, fasitibant was shown to prevent the activation of the pro-inflammatory transcription factor NF-κB, which is a critical step in the inflammatory response induced by bradykinin. The inhibition of the NF-κB pathway leads to the suppression of several downstream effectors, including:

Cyclooxygenase-2 (COX-2): Fasitibant reduces the expression of the COX-2 gene in synovial cells. medchemexpress.com

Prostaglandin (B15479496) E₂ (PGE₂): The compound effectively inhibits the formation and release of PGE₂, a key mediator of inflammation and pain. medchemexpress.com

Vascular Endothelial Growth Factor (VEGF): Fasitibant blocks the output of VEGF, a signaling protein involved in angiogenesis (new blood vessel formation), which is often associated with chronic inflammation.

Further studies in rat models of inflammatory arthritis induced by carrageenan demonstrated that local administration of fasitibant significantly reduces the release of pro-inflammatory cytokines in the synovial fluid, such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). medchemexpress.com It also diminished joint edema and reduced inflammatory hyperalgesia, a state of heightened pain sensitivity. medchemexpress.comresearchgate.net

The table below summarizes the key pharmacodynamic markers for fasitibant identified in preclinical research.

| Pharmacodynamic Marker | Preclinical Model | Observed Effect of Fasitibant | Reference |

|---|---|---|---|

| NF-κB Activation | Human Endothelial Cells (HUVEC) | Prevents bradykinin-induced activation. | |

| Cyclooxygenase-2 (COX-2) Expression | Human Fibroblast-Like Synoviocytes | Reduces bradykinin-induced gene expression. | medchemexpress.com |

| Prostaglandin E₂ (PGE₂) Formation | Human Fibroblast-Like Synoviocytes | Reduces bradykinin-induced formation. | medchemexpress.com |

| Vascular Endothelial Growth Factor (VEGF) | Human Endothelial Cells (HUVEC) | Inhibits bradykinin-stimulated output. | |

| Synovial Cytokines (IL-1β, IL-6, GRO/PINC-1) | Rat Model (Carrageenan-induced inflammation) | Significantly reduces the release of cytokines. | medchemexpress.com |

| Inflammatory Hyperalgesia | Rat Model (Carrageenan-induced inflammation) | Significantly reduces heightened pain sensitivity. | researchgate.net |

| Joint Edema | Rat Model | Diminishes joint swelling. | medchemexpress.com |

| Vascular Permeability | Human Endothelial Cells (HUVEC) | Inhibits bradykinin-induced increases in permeability. |

Synthetic Methodologies for Fasitibant

Academic Approaches to the Synthesis of Fasitibant

The synthesis would likely commence with commercially available starting materials, which are then elaborated through a sequence of reactions to form key building blocks. These building blocks would contain the core structural motifs of Fasibant, such as the substituted quinoline (B57606), the dichlorinated phenylsulfonamide, the tetrahydropyran (B127337) moiety, and the piperazine-linked amino acid derivative.

The academic approach to synthesizing such a molecule would prioritize the development of stereoselective reactions to control the chirality of the stereocenters present in the molecule, particularly the (S)-amino acid derivative. Methodologies such as asymmetric catalysis or the use of chiral auxiliaries would be employed to achieve high enantiomeric purity.

Key Chemical Transformations and Reaction Pathways in its Construction

The construction of Fasitibant necessitates a series of robust and well-orchestrated chemical transformations. Based on the structure of the molecule, the key reaction pathways would likely include:

Sulfonamide Bond Formation: A crucial step in the synthesis is the formation of the sulfonamide linkage. This is typically achieved by reacting a sulfonyl chloride derivative with an appropriate amine. In the context of Fasitibant, the 2,4-dichloro-3-(2,4-dimethyl-8-quinolyloxymethyl)phenylsulfonyl chloride would be coupled with the amine group on the tetrahydropyran ring.

Amide Bond Formation (Peptide Coupling): The synthesis involves the formation of several amide bonds. The coupling of the tetrahydropyrancarboxylic acid derivative with the piperazine (B1678402) moiety, and the subsequent coupling of the resulting intermediate with the (S)-amino-pentanoic acid derivative, are critical steps. Standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), are commonly employed to facilitate these transformations efficiently and with minimal side reactions.

Williamson Ether Synthesis: The ether linkage connecting the quinoline and the phenyl rings is likely formed via a Williamson ether synthesis. This reaction involves the deprotonation of a phenol (B47542) with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a leaving group (such as a halide) on an alkyl chain attached to the other aromatic ring.

Quaternization of the Terminal Amine: The final step in the synthesis would likely be the quaternization of the terminal amino group to form the trimethylammonium salt. This is typically achieved by treating the primary amine with an excess of an alkylating agent, such as methyl iodide, in the presence of a base.

Future Directions in Fasitibant Research

Elucidation of Further Downstream Signaling Pathways

Future research on fasitibant is poised to further unravel the intricate downstream signaling cascades affected by bradykinin (B550075) B2 receptor (B2R) antagonism. While the primary mechanism involves blocking the B2R, studies have begun to illuminate its impact on cross-communicating pathways, revealing a more complex role than simple receptor blockade.

A significant area of investigation is the interplay between the B2R and the Fibroblast Growth Factor Receptor-1 (FGFR-1). Research has demonstrated that bradykinin (BK) can transactivate FGFR-1, leading to the phosphorylation of several downstream signaling molecules. mdpi.com Fasitibant has been shown to inhibit this BK-induced phosphorylation. Specifically, in human umbilical vein endothelial cells (HUVEC) and human retinal capillary endothelial cells (HREC), fasitibant administration prevented the phosphorylation of key signaling proteins. mdpi.com

Key findings on fasitibant's inhibitory effects on signaling pathways are summarized below:

| Cell Type | Pathway Component | Effect of Bradykinin | Effect of Fasitibant |

| HUVEC & HREC | FGFR-1 | Induces phosphorylation | Inhibits phosphorylation mdpi.com |

| HUVEC & HREC | FRSα | Induces phosphorylation | Inhibits phosphorylation mdpi.com |

| HUVEC & HREC | ERK1/2 | Induces phosphorylation | Inhibits phosphorylation mdpi.com |

| HUVEC & HREC | STAT3 | Induces phosphorylation | Inhibits phosphorylation mdpi.com |

| HUVEC & HREC | AKT | Induces phosphorylation | No inhibitory effect mdpi.com |

Another critical pathway influenced by fasitibant is the NF-κB signaling cascade. In HUVEC and circulating pro-angiogenic cells (PACs), B2R stimulation by bradykinin activates NF-κB. nih.gov This activation leads to a pro-inflammatory and pro-angiogenic response, including the overexpression of cyclooxygenase-2 (COX-2), increased production of prostaglandin (B15479496) E-2, and release of vascular endothelial growth factor (VEGF). nih.gov Fasitibant has been demonstrated to fully prevent this BK/NF-κB axis activation and the subsequent inflammatory and angiogenic responses. nih.gov This blockade of the NF-κB pathway is a crucial future direction, as it positions B2R antagonists as potential therapies for conditions driven by chronic inflammation and angiogenesis. nih.gov

Future studies will likely focus on identifying other signaling nodes and pathways that are indirectly modulated by fasitibant. Understanding why some pathways like AKT phosphorylation remain unaffected could provide deeper insights into the selectivity of B2R-mediated signaling and help in designing more targeted therapies. mdpi.com

Investigation of Selective Ligand Effects on B2 Receptor Dimerization

The dimerization of G-protein coupled receptors (GPCRs), including the bradykinin B2 receptor, represents a significant area of future research that could refine our understanding of fasitibant's mechanism of action. bioline.org.br GPCRs can exist and function as dimers or higher-order oligomers, which can affect ligand binding, receptor activation, and signaling. bioline.org.brahajournals.org

Studies have shown that B2R dimerization can be influenced by ligands. For instance, the agonist bradykinin was found to induce or increase the number of B2R dimers in PC-12 cells. bioline.org.br In contrast, the B2R antagonist HOE140 did not appear to promote this dimerization. bioline.org.br This suggests that different ligands can have varied effects on the receptor's oligomeric state.

A particularly interesting avenue for future research is the formation of heterodimers, where the B2R pairs with other GPCRs. This heterodimerization can lead to novel pharmacological properties and cross-talk between different signaling systems. ahajournals.orgnih.gov

Key examples of B2R heterodimerization include:

AT1-B2 Receptor Heterodimers : The renin-angiotensin and kallikrein-kinin systems can engage in cross-talk through the formation of angiotensin AT1 and bradykinin B2 receptor heterodimers. nih.gov An arrestin-selective AT1 agonist was found to inhibit B2 receptor signaling, suggesting a functional interaction within the heterodimer. nih.gov

AT2R-B2R Heterodimers : Evidence from confocal fluorescence resonance energy transfer (FRET) microscopy indicates that the angiotensin II type 2 receptor (AT2R) and B2R can form heterodimers. ahajournals.org Intriguingly, the combined treatment with an AT2R agonist and a B2R antagonist led to a maximal increase in AT2R-B2R heterodimer formation. ahajournals.orgahajournals.org

B2R-MasR Heterodimers : The B2R can also form heterodimers with the Angiotensin-(1–7) Mas receptor (MasR). This interaction was shown to increase the ligand binding affinity of the MasR and alter downstream signaling, such as enhancing ERK phosphorylation. nih.gov

Future investigations should focus specifically on how fasitibant affects both B2R homodimerization and its heterodimerization with other receptors. Understanding whether fasitibant promotes or inhibits the formation of these receptor complexes, and how this influences downstream signaling, could reveal novel mechanisms of action and potential for biased signaling. This knowledge would be invaluable for drug development, potentially leading to new therapeutic strategies that selectively target specific dimer populations to achieve more precise pharmacological effects.

Exploration of Novel Therapeutic Research Areas Based on Bradykinin B2 Receptor Antagonism

The established role of the bradykinin B2 receptor in mediating inflammation, pain, and vascular permeability provides a strong rationale for exploring its antagonists, including fasitibant, in a variety of new therapeutic areas. nih.govbibliotekanauki.plunisi.it While fasitibant has been clinically investigated for osteoarthritis, its mechanism of action suggests potential utility across a broader spectrum of diseases. drugbank.comfrontiersin.org

Future research should systematically evaluate the efficacy of B2R antagonism in the following promising areas:

| Therapeutic Area | Rationale / Potential Application | Supporting Research Focus |

| Ophthalmology | B2R signaling contributes to pathological retinal neovascularization and edema. unisi.it | Fasitibant has been shown to delay retinal vascularization in mouse models of oxygen-induced retinopathy by reducing the expression of proangiogenic factors like FGF-2 and VEGF. unisi.itresearchgate.net |

| Oncology | B2R dysfunction is linked to certain cancers, and its antagonists may have anti-neoplastic effects. hmri.org.aunih.gov | Some B2R antagonists have been proposed to act as 'biased agonists' with anti-proliferative activity. nih.gov Research could explore fasitibant's impact on tumor growth, metastasis, and the tumor microenvironment. hmri.org.aulih.lu |

| Cardiovascular Diseases | B2R activation is involved in vasodilation and cardioprotection, but also in inflammation associated with cardiovascular disorders. mdpi.comcrf.org | B2R antagonists could be investigated for conditions like hypertension, ischemic heart disease, and vascular remodeling where inflammation plays a key role. mdpi.comjournalijrrc.com |

| Neurological Disorders | Kinin receptors are potent targets in the central nervous system and are implicated in various neurological conditions. mdpi.com | B2R antagonists are proposed as potential treatments for stroke, traumatic brain injury, and neuroinflammation associated with diseases like Alzheimer's and multiple sclerosis. mdpi.comcsic.esmdpi.com |

| Inflammatory Conditions | The B2R is a central mediator of the inflammatory response. bibliotekanauki.pl | Beyond osteoarthritis, B2R antagonists could be explored for inflammatory pain, sepsis, asthma, and rhinitis. bibliotekanauki.pl |

| Angioedema | Bradykinin-mediated B2R activation is a key driver of swelling in hereditary angioedema (HAE). nih.gov | While icatibant (B549190) is a B2R antagonist used for HAE, next-generation oral antagonists are in development, suggesting a continued therapeutic interest in this target. nih.govpharvaris.commdpi.com |

The demonstration that fasitibant blocks the BK/B2R/FGFR-1/FGF-2 axis in endothelial cells, thereby reducing cell permeability and migration, provides a strong mechanistic basis for its potential in diseases characterized by inflammation and aberrant angiogenesis. dntb.gov.ua Translating the promising preclinical findings in these novel areas into robust clinical evidence will be a key objective for future fasitibant research.

Advanced Computational and In Silico Approaches in Analog Design

The design of next-generation analogs of fasitibant will increasingly rely on advanced computational and in silico methods to enhance potency, selectivity, and pharmacokinetic properties. The recent breakthroughs in determining the high-resolution structures of bradykinin receptors provide an unprecedented opportunity for structure-based drug design. nih.govresearchgate.net

Future research in this domain will likely integrate several computational strategies:

Homology Modeling and Molecular Docking : Before the experimental structures were available, researchers used homology modeling based on related GPCRs (like the chemokine CXC4 receptor) to build models of the B2 receptor. tdx.cat Docking studies with these models were used to predict the binding modes of antagonists, including fasitibant, identifying key hydrophobic pockets and interactions. researchgate.nettdx.cat These techniques will continue to be valuable for initial screening and hypothesis generation with new analog ideas.

Structure-Based Pharmacophore Modeling : By analyzing the docked poses of known active antagonists, 3D pharmacophore models can be developed. researchgate.nettdx.cat These models define the essential stereochemical features required for antagonist binding. Such pharmacophores serve as powerful tools for virtual screening of large compound libraries to identify novel scaffolds that could be developed into new B2R antagonists. researchgate.net

Molecular Dynamics (MD) Simulations : To refine the static pictures provided by docking, MD simulations are employed. researchgate.net These simulations place the receptor-ligand complex in a more realistic environment, such as a lipid bilayer, and simulate its dynamic behavior over time. This allows for a better understanding of the stability of the binding pose and the key interactions that are maintained, ultimately leading to more accurate models of the receptor-ligand complex. researchgate.net

Accelerated Structure-Based Design : The availability of experimentally determined B1R and B2R structures is a game-changer. nih.govresearchgate.net These structures provide a precise framework for understanding ligand selectivity and receptor activation. Future in silico efforts will leverage these crystal structures to perform more accurate docking and virtual screening, significantly accelerating the design of novel B2R antagonists with improved profiles compared to existing molecules like fasitibant. nih.gov

The integration of these computational approaches—from initial homology modeling to refinement with MD simulations and validation against crystal structures—creates a powerful workflow for the rational design of fasitibant analogs. This in silico pipeline can prioritize the synthesis of the most promising compounds, saving time and resources in the drug discovery process.

Q & A

Basic Research Question

- Oxygen-induced retinopathy (OIR) in mice : Fasitibant (10 mg/kg) reduces retinal vascular density by 50% vs. controls via VEGF suppression .

- Carrageenan-induced arthritis in rats : Fasitibant (5 mg/kg) decreases joint swelling by 35% and synergizes with dexamethasone to inhibit COX-2 .

How should researchers design statistical analyses for Fasitibant's dose-response relationships in clinical trials?

Advanced Research Question

- Mixed-effects models : Account for repeated measures (e.g., WOMAC pain scores at weeks 1 and 2). In Phase II trials, 5 mg Fasitibant showed a hazard ratio of 1.8 for delayed rescue medication use (p < 0.0154) .

- Kaplan-Meier survival analysis : Compare time-to-event endpoints (e.g., first rescue medication use) between dose groups .

What biomarkers are critical for assessing Fasitibant's target engagement in clinical studies?

Advanced Research Question

- Plasma BK levels : Elevated BK confirms B2R activation; Fasitibant should normalize levels.

- NF-κB activity : Quantify nuclear p65 in peripheral blood mononuclear cells (PBMCs) via flow cytometry .

- Synovial fluid PGE₂ : Correlates with local inflammation; Fasitibant reduces levels by 60% in vitro .

How can Fasitibant's safety profile be rigorously evaluated in preclinical-to-clinical translation?

Basic Research Question

- Tolerability endpoints : Monitor treatment-emergent signs (TESS); in trials, 2.8% of patients experienced severe TESS, primarily in placebo groups .

- Cardiotoxicity screening : Perform ECGs and troponin assays; Fasitibant showed no QT prolongation in animal models .

What advanced techniques validate Fasitibant's inhibition of NF-κB signaling in endothelial cells?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.